molecular formula C7H16O2 B13260914 2-Ethoxy-3-methylbutan-1-ol

2-Ethoxy-3-methylbutan-1-ol

Cat. No.: B13260914
M. Wt: 132.20 g/mol
InChI Key: DULLILBOLMERJH-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that features both an ethoxy group and a methyl group attached to a butanol backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-methylbutan-1-ol can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between ethanol and 3-methylbutan-2-ol can produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by a base such as sodium or potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces simpler alcohols.

    Substitution: Produces various substituted ethers or alcohols.

Scientific Research Applications

2-Ethoxy-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methylbutan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The ethoxy group can also influence its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutan-2-ol
  • 1-Phenylpropan-2-ol
  • 3,5-Dimethylhexane-1,3,5-triol
  • 2,3-Diethylphenol
  • 1-Ethoxypropane
  • Cyclohexylmethanol

Uniqueness

2-Ethoxy-3-methylbutan-1-ol is unique due to the presence of both an ethoxy group and a methyl group on the butanol backbone. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-ethoxy-3-methylbutan-1-ol

InChI

InChI=1S/C7H16O2/c1-4-9-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3

InChI Key

DULLILBOLMERJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)C(C)C

Origin of Product

United States

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